![molecular formula C10H12N2O3 B1277104 {[(Benzylamino)carbonyl]amino}acetic acid CAS No. 34582-41-7](/img/structure/B1277104.png)

{[(Benzylamino)carbonyl]amino}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

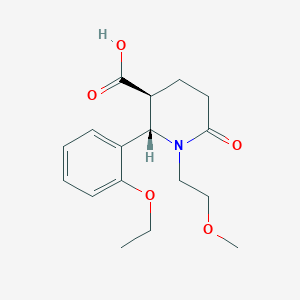

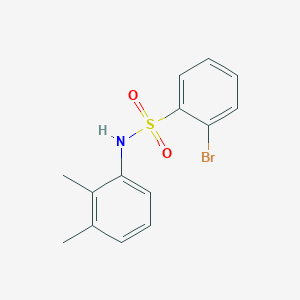

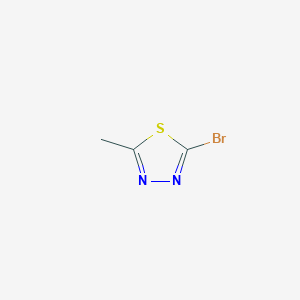

“{[(Benzylamino)carbonyl]amino}acetic acid” is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 . It is used for proteomics research .

Synthesis Analysis

The synthesis of “{[(Benzylamino)carbonyl]amino}acetic acid” or similar compounds often involves the Mannich reaction, a classical transformation for the synthesis of β-amino-carbonyl products . This reaction utilizes a non-enolizable aldehyde, a secondary amine, and an enolizable carbonyl compound as starting materials .Molecular Structure Analysis

The “{[(Benzylamino)carbonyl]amino}acetic acid” molecule contains a total of 27 bonds. There are 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .Physical And Chemical Properties Analysis

“{[(Benzylamino)carbonyl]amino}acetic acid” has a molecular weight of 208.21 and a molecular formula of C10H12N2O3 .Scientific Research Applications

Proteomics Research

“{[(Benzylamino)carbonyl]amino}acetic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein expression, identify proteins, and analyze post-translational modifications.

Synthesis of Novel Compounds

This compound is used in the synthesis of novel series of benzopyran-3-carboxamide derivatives . These derivatives have been designed and synthesized using a smooth and linear multistep synthesis .

Antibacterial Activity

The synthesized compounds from “{[(Benzylamino)carbonyl]amino}acetic acid” have been screened for their in vitro antibacterial activity . This makes it a valuable compound in the development of new antibacterial agents.

Antioxidant Activity

The synthesized compounds have also been evaluated for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Molecular Docking Studies

The binding ability of synthesized compounds with different proteins have been examined by molecular docking studies . Molecular docking is a key tool in structural molecular biology and computer-assisted drug design.

Intermediates in Degradation Pathways

Carboxylic acids, such as “{[(Benzylamino)carbonyl]amino}acetic acid”, are intermediates in the degradation pathways of amino acids, fats, and carbohydrates . This makes them crucial in metabolic processes.

Mechanism of Action

Target of Action

The primary target of {[(Benzylamino)carbonyl]amino}acetic acid is the Chymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of cellular functions .

Mode of Action

It is known that the compound interacts with its target enzyme, possibly inhibiting its activity . This interaction may lead to changes in the enzyme’s function, affecting the biochemical pathways it is involved in .

Biochemical Pathways

Given its target, it may influence pathways involving protein degradation and cellular function regulation .

Result of Action

Given its potential inhibitory effect on the chymotrypsin-like elastase family member 1, it may influence protein degradation and cellular function regulation .

properties

IUPAC Name |

2-(benzylcarbamoylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(14)7-12-10(15)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)(H2,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIKEWSJMTUEKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429321 |

Source

|

| Record name | N-(Benzylcarbamoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34582-41-7 |

Source

|

| Record name | N-(Benzylcarbamoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)

![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)